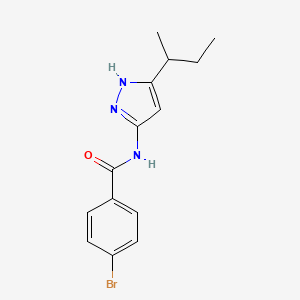
3-Benzamidoaminopyrazole deriv. 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamidoaminopyrazole deriv. 26 is a chemical compound with the molecular formula C14H16BrN3O . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-Benzamidoaminopyrazole deriv. 26 typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzamido group: This step involves the acylation of the pyrazole ring with benzoyl chloride in the presence of a base such as pyridine.
Bromination: The final step involves the bromination of the aminopyrazole derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Benzamidoaminopyrazole deriv. 26 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzamidoaminopyrazole deriv. 26 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Benzamidoaminopyrazole deriv. 26 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
3-Benzamidoaminopyrazole deriv. 26 can be compared with other similar compounds, such as:
3-Benzamidoaminopyrazole deriv. 23: This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
3-Benzamidoaminopyrazole deriv. 19: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
714230-84-9 |
|---|---|
Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-bromo-N-(5-butan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H16BrN3O/c1-3-9(2)12-8-13(18-17-12)16-14(19)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
UBIRXIGNGPTYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















